molecular formula C15H26O B1218116 Panasinsanol A CAS No. 80374-27-2

Panasinsanol A

Cat. No.: B1218116
CAS No.: 80374-27-2
M. Wt: 222.37 g/mol
InChI Key: ZEQZCZRDJPTCHI-JCHYFPDLSA-N
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Description

Panasinsanol A (CAS: 80374-27-2) is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol. It is isolated from Panax ginseng (syn. Panax schinseng), a plant widely studied for its bioactive constituents . The compound is characterized as an oil with a specific optical rotation of [α]D²⁵ = −51.9° (measured in chloroform at c = 0.54) . Sesquiterpenoids like this compound are known for their complex bicyclic or tricyclic structures, which contribute to their diverse biological activities, though specific pharmacological data for this compound remain underexplored in the provided literature.

Properties

CAS No.

80374-27-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2aS,4aR,8R)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol

InChI

InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14+,15?/m0/s1

InChI Key

ZEQZCZRDJPTCHI-JCHYFPDLSA-N

SMILES

CC1(CC23C1CCC2(CCCC3(C)O)C)C

Isomeric SMILES

C[C@]12CCC[C@@](C13CC([C@@H]3CC2)(C)C)(C)O

Canonical SMILES

CC1(CC23C1CCC2(CCCC3(C)O)C)C

Other CAS No.

80374-27-2

Synonyms

panasinsanol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Panasinsanol A is closely related to other sesquiterpenoids in the Panax genus, particularly Panasinsanol B (CAS: 109785-99-1). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Panasinsanol B

Property This compound Panasinsanol B
Molecular Formula C₁₅H₂₆O C₁₅H₂₆O
Molecular Weight 222.37 g/mol 222.3663 g/mol
CAS Number 80374-27-2 109785-99-1
Source Panax ginseng Panax ginseng, Camellia sinensis (tea)
Optical Rotation [α]D²⁵ = −51.9° (CHCl₃) Not explicitly reported in literature
Stereochemistry Undescribed in available sources (4aR,8S,8bS)-configuration
Polar Surface Area Not reported 20.23 Ų (predicted)
Biological Role Limited data Associated with plant defense mechanisms

Key Differences:

Sources: While both compounds are found in Panax ginseng, Panasinsanol B is additionally identified in tea plants (Camellia sinensis), suggesting broader ecological distribution .

Physicochemical Properties: Panasinsanol B’s predicted polar surface area (20.23 Ų) implies moderate polarity, which may influence solubility and bioavailability compared to this compound, though direct comparative data are lacking .

Functional Similarities:

  • Both compounds belong to the sesquiterpenoid class, characterized by three isoprene units, and are likely involved in plant stress response or allelopathy .
  • Neither compound has been extensively studied for pharmacological applications, highlighting a gap in current research.

Proposed Research Enhancements :

  • Nanoparticle Integration: As suggested in polyphenol research , encapsulating panasinsanols in nanoparticles could enhance their stability and bioavailability, enabling targeted delivery in pharmacological studies.
  • Expanded Source Screening: Investigate other Panax species or herbal matrices for novel analogs.

Q & A

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement QC/QA protocols: NMR/MS fingerprinting for each batch. Use PCA (principal component analysis) to identify outlier batches. Standardize sourcing (e.g., plant vouchers for natural extracts) and document storage conditions .

Research Design and Validation

Q. Q. What criteria define a robust in vivo model for this compound’s therapeutic potential?

  • Methodological Answer : Select models with translational relevance (e.g., LPS-induced inflammation in rodents). Include sham and vehicle controls. Power analysis ensures adequate sample size. Blinded scoring of outcomes reduces bias .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) with pharmacological inhibitors. Use multi-omics integration (transcriptomics + proteomics) to map pathways. Confirm findings in orthogonal assays (e.g., siRNA silencing) .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Disclose conflicts of interest and funding sources. Publish negative results to avoid publication bias. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panasinsanol A
Reactant of Route 2
Panasinsanol A

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